Enantioselective Hydrolysis: 2-Aryl-2-methyl vs. 2-Aryl Oxiranes
2-Aryl-2-methyloxiranes, the class to which the target compound belongs, undergo enantioselective hydrolysis by pig liver microsomal epoxide hydrolase to yield chiral 1,2-diols with a tertiary benzylic alcohol stereocentre and up to 34% enantiomeric purity [1]. In contrast, 2-aryl-oxiranes lacking the 2-methyl substituent (e.g., 2-(2,6-difluorophenyl)oxirane, CAS 244307-15-1) cannot generate a quaternary stereocentre and are hydrolysed without the same level of enantioselectivity, producing achiral or racemic diols [1]. This difference is critical for programs requiring enantiopure intermediates.
| Evidence Dimension | Enantioselectivity of epoxide hydrolase-mediated hydrolysis |
|---|---|
| Target Compound Data | Up to 34% enantiomeric excess for 2-aryl-2-methyloxirane class [1] |
| Comparator Or Baseline | 2-(2,6-Difluorophenyl)oxirane (no 2-methyl) — achiral/racemic product |
| Quantified Difference | Class-level: 34% ee vs. 0% ee |
| Conditions | Pig liver microsomal epoxide hydrolase; 2-aryl-2-methyloxirane substrates [1] |
Why This Matters
The presence of the 2-methyl group enables enzymatic chiral resolution, providing a route to enantiomerically enriched building blocks that cannot be obtained from the des-methyl analog.
- [1] Synthetic Communications (1995). Enantioselective Hydrolysis of 2,2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase. https://www.scilit.net/publications/86ec043278426580bfac7a928b1d5b71 View Source
